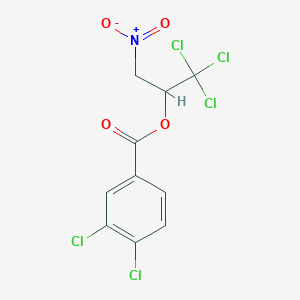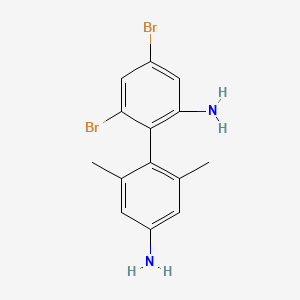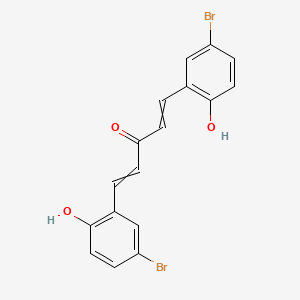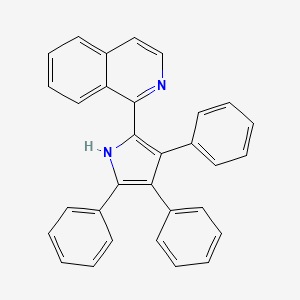
2-(3,4-Dimethyl-phenoxy)-propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethyl-phenoxy)-propylamine is an organic compound with the molecular formula C11H17NO It is a derivative of phenoxypropylamine, where the phenyl ring is substituted with two methyl groups at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethyl-phenoxy)-propylamine typically involves the reaction of 3,4-dimethylphenol with 3-chloropropylamine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the phenol is replaced by the amine group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the deprotonation of the phenol and the subsequent nucleophilic attack on the alkyl halide.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dimethyl-phenoxy)-propylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require the presence of a catalyst, such as sulfuric acid (H2SO4) for nitration or aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
2-(3,4-Dimethyl-phenoxy)-propylamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It may be investigated for its potential therapeutic effects, such as its role as a precursor in the synthesis of drugs targeting specific receptors or enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dimethyl-phenoxy)-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4-Dimethylphenoxy)ethanol
- 2-(3,4-Dimethylphenoxy)ethylamine
- 2-(3,4-Dimethylphenoxy)acetic acid
Uniqueness
2-(3,4-Dimethyl-phenoxy)-propylamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the propylamine side chain. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, which can be leveraged in research and industrial processes.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
2-(3,4-dimethylphenoxy)propan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-8-4-5-11(6-9(8)2)13-10(3)7-12/h4-6,10H,7,12H2,1-3H3 |
Clé InChI |
UHWNETBQPWKEAG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OC(C)CN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione](/img/structure/B14736970.png)

![[(e)-Naphthalen-2-yldiazenyl]propanedinitrile](/img/structure/B14736984.png)




![2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol](/img/structure/B14737021.png)



![(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one](/img/structure/B14737030.png)
